molecular formula C27H36N4O4 B4030674 1,5-Bis[4-(2-methoxyphenyl)piperazin-1-yl]pentane-1,5-dione

1,5-Bis[4-(2-methoxyphenyl)piperazin-1-yl]pentane-1,5-dione

Cat. No.: B4030674
M. Wt: 480.6 g/mol
InChI Key: GVRKCYCJNLGSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Bis[4-(2-methoxyphenyl)piperazin-1-yl]pentane-1,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including their use as central nervous system stimulants, antihistamines, and antiemetics. This particular compound is characterized by the presence of two piperazine rings substituted with 2-methoxyphenyl groups, connected by a pentane-1,5-dione linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[4-(2-methoxyphenyl)piperazin-1-yl]pentane-1,5-dione typically involves the following steps:

    Formation of 4-(2-methoxyphenyl)piperazine: This intermediate can be synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The 4-(2-methoxyphenyl)piperazine is then coupled with pentane-1,5-dione under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[4-(2-methoxyphenyl)piperazin-1-yl]pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,5-Bis[4-(2-methoxyphenyl)piperazin-1-yl]pentane-1,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,5-Bis[4-(2-methoxyphenyl)piperazin-1-yl]pentane-1,5-dione involves its interaction with various molecular targets, including:

    Neurotransmitter Receptors: The compound may act as an agonist or antagonist at serotonin and dopamine receptors.

    Enzymes: It may inhibit or activate specific enzymes involved in neurotransmitter metabolism.

    Ion Channels: The compound may modulate ion channel activity, affecting neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis[4-(2-methoxyphenyl)piperazin-1-yl]pentane-1,5-dione is unique due to its dual piperazine rings and pentane-1,5-dione linker, which confer specific pharmacological properties and potential therapeutic applications that are distinct from its simpler analogs.

Properties

IUPAC Name

1,5-bis[4-(2-methoxyphenyl)piperazin-1-yl]pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O4/c1-34-24-10-5-3-8-22(24)28-14-18-30(19-15-28)26(32)12-7-13-27(33)31-20-16-29(17-21-31)23-9-4-6-11-25(23)35-2/h3-6,8-11H,7,12-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRKCYCJNLGSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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